![molecular formula C24H22FN3O2S B2493336 2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide CAS No. 901234-22-8](/img/structure/B2493336.png)
2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide
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Overview
Description
The study and development of complex organic compounds, including those with imidazol-4-yl groups and acetamide functionalities, are critical in the fields of medicinal chemistry and material science. These compounds often exhibit significant biological activity or unique physical properties that can be utilized in various applications, excluding drug usage and side effects.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions starting from basic chemical intermediates. For example, derivatives of 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and their antibacterial activities were explored through reactions starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, indicating a complex synthesis route involving chloroacetamide intermediates and sulfur-containing heterocycles (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of these compounds is typically elucidated using techniques such as NMR, IR, Mass Spectra, and sometimes X-ray crystallography. These methods confirm the presence of the desired product and provide detailed insights into the molecular geometry, electronic structure, and potential reactive sites of the molecule.
Chemical Reactions and Properties
Chemical reactions involving these compounds can include electrophilic substitution, nucleophilic addition, and redox reactions, reflecting their rich chemistry. For instance, the electrophilic substitution reactions and the synthesis of N-methyl derivatives of imidazole compounds have been studied, demonstrating the versatility and reactivity of these molecules (Vlasova, Aleksandrov, & El’chaninov, 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often influenced by the molecular structure, with specific functional groups affecting solubility and crystallinity.
Chemical Properties Analysis
Chemical properties, including acidity (pKa), reactivity, and stability, are determined through experimental studies. For example, the acidity constants (pKa values) of newly synthesized acetamide derivatives were determined via UV spectroscopic studies, revealing insights into their protonation states and chemical behavior in solution (Duran & Canbaz, 2013).
Scientific Research Applications
Anticancer Applications
- A study explored the synthesis and molecular modeling of new imidazothiadiazole analogs, showing potent cytotoxic results against breast cancer cells, indicating the potential of these compounds, including structures similar to the queried chemical, in anticancer applications (Sraa Abu-Melha, 2021).
Synthesis of Novel Heterocycles
- Research on the synthesis of 1-methyl-2-phenyl-5-(2-furyl)- and 1-methyl-2-phenyl-5-(2-thienyl)imidazoles, involving similar chemical structures, indicates the potential for creating new heterocyclic compounds that could have various applications in medicinal chemistry and materials science (E. Vlasova, A. Aleksandrov, M. M. El’chaninov, 2010).
Antimicrobial Activity
- A study on the design, synthesis, and biological evaluation of imidazole derivatives targeting dihydropteroate synthase enzyme demonstrated significant antimicrobial activity against various bacterial strains, including drug-resistant ones. This suggests the chemical and its related compounds could contribute to developing new antibacterial agents (Drashti G. Daraji, D. Rajani, Smita D. Rajani, E. Pithawala, S. Jayanthi, H. Patel, 2021).
Mechanism of Action
Mode of Action
Based on its structural similarity to other imidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . The presence of the fluorophenyl and ethylphenyl groups could enhance its lipophilicity, potentially aiding in membrane permeability and target interaction.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biological pathways, including those involved in cell signaling, enzymatic activity, and gene regulation
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been fully characterized. The presence of the imidazole ring and various functional groups suggest that it may be well-absorbed and could undergo extensive metabolism. The furan ring and the acetamide group could potentially influence its distribution and excretion .
Result of Action
Given the structural features of the compound, it may exert its effects through modulation of target protein function, potentially leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. The compound’s imidazole ring is likely to be sensitive to changes in pH, which could affect its protonation state and hence its interaction with targets .
properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S/c1-2-16-5-7-18(8-6-16)23-27-22(17-9-11-19(25)12-10-17)24(28-23)31-15-21(29)26-14-20-4-3-13-30-20/h3-13H,2,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOMIHUBBNLIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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